molecular formula C5H6N4O3 B13434972 2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid

Cat. No.: B13434972
M. Wt: 170.13 g/mol
InChI Key: ZJMGLWGBBXWRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2,4-diamino-6-chloropyrimidine as a starting material. The reaction conditions often include heating the compound in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the enzyme GTP cyclohydrolase I, which is involved in the synthesis of tetrahydrobiopterin (BH4). This inhibition can lead to a decrease in nitric oxide production and affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as 2,4-diamino-6-hydroxypyrimidine and 2,4,5-triamino-6-hydroxypyrimidine .

Uniqueness

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid is unique due to its specific structure and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical properties and reactivity. Its ability to inhibit GTP cyclohydrolase I also sets it apart from other similar compounds .

Biological Activity

Overview

2,4-Diamino-6-hydroxypyrimidine-5-carboxylic acid is a pyrimidine derivative notable for its diverse biological activities, particularly its role as an enzyme inhibitor. This compound has garnered attention for its potential therapeutic applications in various diseases, especially those linked to nitric oxide dysregulation and cancer.

  • Molecular Formula : C7_7H9_9N5_5O3_3
  • Molecular Weight : Approximately 197.17 g/mol
  • Structure : Characterized by the presence of two amino groups, a hydroxyl group, and a carboxylic acid group.

The primary mechanism of action for this compound involves the inhibition of GTP cyclohydrolase I , an enzyme critical in the de novo synthesis of tetrahydrobiopterin (BH4). This inhibition leads to decreased nitric oxide production, affecting various metabolic pathways and potentially providing therapeutic benefits in conditions characterized by excessive nitric oxide synthesis .

Enzyme Inhibition

  • GTP Cyclohydrolase I Inhibition :
    • This compound acts as a potent inhibitor of GTP cyclohydrolase I, impacting the synthesis of BH4 and consequently reducing nitric oxide production in activated macrophages and other cell types .
  • Dihydrofolate Reductase Inhibition :
    • It has been studied for its ability to inhibit dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. This property positions it as a candidate for anti-cancer therapies .

Anti-inflammatory Effects

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory properties. For instance, related compounds have demonstrated the ability to inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

  • Inhibition Studies :
    • A study demonstrated that 2,4-diamino-6-hydroxypyrimidine derivatives showed selective inhibition against DHFR from Pneumocystis carinii compared to rat liver DHFR, highlighting their potential for targeted therapy in parasitic infections .
  • Nitric Oxide Production :
    • In experiments involving cytokine-activated cells, the compound was shown to suppress iNOS expression and nitric oxide production independently of BH4 levels, suggesting alternative pathways through which it exerts its effects .

Comparative Analysis

Compound NameMechanism of ActionBiological ActivityUnique Characteristics
This compoundInhibits GTP cyclohydrolase IReduces nitric oxide productionContains both amino and carboxylic groups
2,4-Diamino-6-hydroxypyrimidineInhibits DHFRPotential anti-cancer activityLacks carboxylic acid group
5-FluorouracilInhibits thymidylate synthaseAnti-cancer activityWidely used chemotherapeutic agent

Properties

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

2,4-diamino-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C5H6N4O3/c6-2-1(4(11)12)3(10)9-5(7)8-2/h(H,11,12)(H5,6,7,8,9,10)

InChI Key

ZJMGLWGBBXWRGJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.